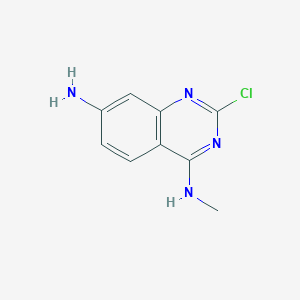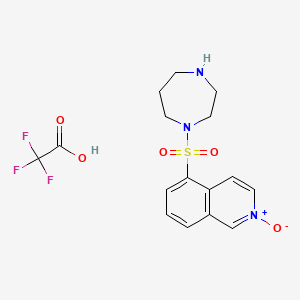
Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimeth yl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a glycinamide moiety, a pyridinylmethyl group, and a bicyclic thia-azabicycloheptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the glycinamide backbone, the introduction of the pyridinylmethyl group, and the construction of the bicyclic thia-azabicycloheptane ring system. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may have potential applications as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycinamide derivatives: Compounds with similar glycinamide backbones but different substituents.
Pyridinylmethyl compounds: Molecules featuring the pyridinylmethyl group with varying functional groups.
Thia-azabicycloheptane derivatives: Compounds with the bicyclic thia-azabicycloheptane ring system but different side chains.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in its interactions with molecular targets.
Propriétés
Formule moléculaire |
C24H26N6O5S |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
6-[[2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29(19(26)14-8-10-27-11-9-14)16(13-6-4-3-5-7-13)20(32)28-15(31)12-25/h3-11,16-18,22,26H,12,25H2,1-2H3,(H,34,35)(H,28,31,32) |
Clé InChI |
UWHAHBDBSBVMIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N(C(C3=CC=CC=C3)C(=O)NC(=O)CN)C(=N)C4=CC=NC=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


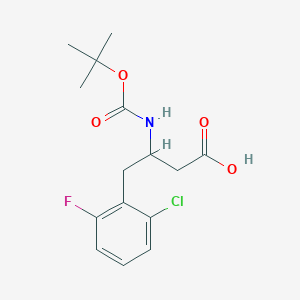
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
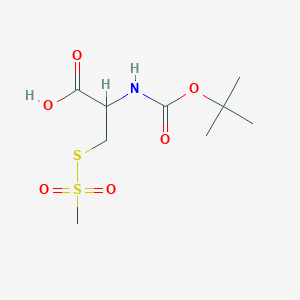
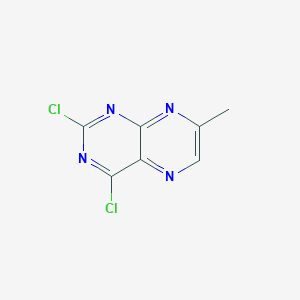
![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
